REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:4]=[CH:5][C:6]([C:9]#[N:10])=[N:7][CH:8]=1)=O.[CH3:11][C:12](=O)[CH2:13][C:14](=[O:16])[CH3:15].[F:18][C:19]([F:31])([F:30])[C:20]1[CH:21]=[C:22]([NH:26][C:27]([NH2:29])=[O:28])[CH:23]=[CH:24][CH:25]=1>O1CCCC1.CS(C)=O>[C:14]([C:13]1[CH:1]([C:3]2[CH:4]=[CH:5][C:6]([C:9]#[N:10])=[N:7][CH:8]=2)[NH:29][C:27](=[O:28])[N:26]([C:22]2[CH:23]=[CH:24][CH:25]=[C:20]([C:19]([F:30])([F:31])[F:18])[CH:21]=2)[C:12]=1[CH3:11])(=[O:16])[CH3:15]
|
Name
|
|
Quantity
|
75 mg
|
Type
|
reactant
|
Smiles
|
C(=O)C=1C=CC(=NC1)C#N
|
Name
|
|
Quantity
|
57 mg
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)=O
|
Name
|
|
Quantity
|
116 mg
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)NC(=O)N)(F)F
|
Name
|
polyphosphoric acid ethyl ester
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
freshly prepared
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed for 24 hours after which time the solution
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
purified by preparative HPLC
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C=1C(NC(N(C1C)C1=CC(=CC=C1)C(F)(F)F)=O)C=1C=CC(=NC1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |